BETd-260 trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H47F3N10O8 |

|---|---|

Molecular Weight |

912.9 g/mol |

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H46N10O6.C2HF3O2/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55;3-2(4,5)1(6)7/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49);(H,6,7) |

InChI Key |

SRSJNYHSIQZCDI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BETd-260 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-260 trifluoroacetate is a highly potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic modality designed to eliminate target proteins rather than merely inhibiting them. This guide provides a comprehensive overview of the mechanism of action of BETd-260, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Core Mechanism of Action: Targeted Protein Degradation

BETd-260 operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to target and eliminate BET proteins.[3][4] The molecule is a heterobifunctional compound, consisting of a ligand that binds to the BET bromodomains and another ligand that recruits an E3 ubiquitin ligase. In the case of BETd-260, it tethers the BET-binding moiety HJB97 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

This ternary complex formation of BET protein, BETd-260, and VHL facilitates the polyubiquitination of the BET protein. The ubiquitin tags mark the BET protein for recognition and subsequent degradation by the 26S proteasome. This targeted degradation leads to a profound and sustained depletion of cellular BET proteins, including BRD2, BRD3, and BRD4.[1][5]

Signaling Pathway of BETd-260 Action

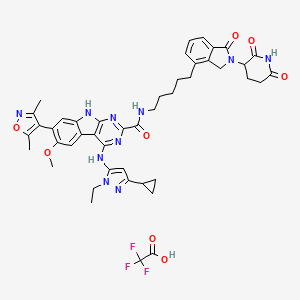

Caption: Mechanism of action of BETd-260 leading to apoptosis.

Downstream Cellular Effects

The degradation of BET proteins by BETd-260 has profound effects on gene transcription, leading to potent anti-cancer activity. BET proteins are epigenetic "readers" that play a crucial role in regulating the expression of key oncogenes.[6]

-

Oncogene Suppression: A primary downstream effect of BET protein degradation is the suppression of the master oncogene c-Myc.[5][7] This leads to the inhibition of cancer cell proliferation and survival.

-

Induction of Apoptosis: BETd-260 modulates the expression of several apoptosis-related genes.[5][7][8] It suppresses the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP, while upregulating pro-apoptotic proteins like Bad.[5][8] This shift in the balance of apoptotic regulators ultimately triggers programmed cell death.

-

Cell Cycle Arrest: The downregulation of c-Myc and other cell cycle regulators leads to cell cycle arrest, further contributing to the anti-proliferative effects of BETd-260.[1][2]

Quantitative Data Summary

The potency of BETd-260 has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of BETd-260

| Cell Line | Cancer Type | Parameter | Value | Reference |

| RS4;11 | Leukemia | BRD4 Degradation (DC50) | 30 pM | [3][4] |

| RS4;11 | Leukemia | Cell Growth Inhibition (IC50) | 51 pM | [1][3][5] |

| MOLM-13 | Leukemia | Cell Growth Inhibition (IC50) | 2.2 nM | [5][9] |

Table 2: In Vivo Efficacy of BETd-260 in RS4;11 Xenograft Model

| Parameter | Value | Dosing Schedule | Reference |

| Tumor Regression | >90% | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | [1][2][5] |

| BRD Protein Degradation | Sustained for >24h | Single 5 mg/kg i.v. dose | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the mechanism of action of BETd-260.

Cell Viability Assay

This protocol is used to determine the concentration of BETd-260 that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.[5][9]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a DMSO-treated control.

-

Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 atmosphere.[5][9]

-

Viability Assessment: Evaluate cell growth using a lactate dehydrogenase-based WST-8 assay.[5][9] Add the WST-8 reagent to each well, incubate for at least 1 hour, and measure absorbance at 450 nm using a microplate reader.[5][9]

-

Data Analysis: Normalize the absorbance readings to the DMSO-treated control cells. Calculate the IC50 value using non-linear regression analysis.[9]

Western Blotting for Protein Degradation

This protocol is used to visualize and quantify the degradation of BET proteins following treatment with BETd-260.

Caption: Experimental workflow for Western Blotting.

-

Cell Treatment and Lysis: Treat cells with varying concentrations of BETd-260 for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD2, BRD3, BRD4, c-Myc, cleaved PARP, and cleaved Caspase-3 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of BETd-260's anti-tumor efficacy in a mouse model.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 RS4;11 cells mixed with 50% Matrigel into the dorsal flank of severe combined immunodeficient (SCID) mice.[1][2][5]

-

Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100 mm³ before randomizing mice into treatment and vehicle control groups.[1][2][5][9]

-

Dosing: Administer BETd-260 intravenously at a dose of 5 mg/kg. A typical dosing schedule is every other day, three times a week, for three weeks.[1][2][5]

-

Monitoring: Monitor animal body weight and tumor volume 2-3 times per week.[1][5][9] Tumor volume can be calculated using the formula: (length x width²)/2.

-

Pharmacodynamic Analysis: At specified time points after the final dose, euthanize a subset of mice and harvest tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement and downstream effects.[1][2]

Conclusion

This compound is a powerful BET protein degrader with a well-defined mechanism of action. By hijacking the ubiquitin-proteasome system, it effectively eliminates BET proteins, leading to the suppression of key oncogenic pathways and the induction of apoptosis in cancer cells. The picomolar potency and significant in vivo anti-tumor activity of BETd-260 underscore its potential as a promising therapeutic agent for the treatment of various cancers, including leukemia and hepatocellular carcinoma.[1][5][7][8] The experimental protocols provided herein offer a framework for further investigation into the nuanced activities of this and other next-generation targeted protein degraders.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]

- 4. This compound|ZBC 260;ZBC260;BETd 260 TFA [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.glpbio.com [file.glpbio.com]

An In-Depth Technical Guide to BETd-260 Trifluoroacetate: A Potent PROTAC for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-260 trifluoroacetate is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription and are considered attractive therapeutic targets in oncology and other diseases.[3][2][4] BETd-260 operates by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of BET proteins, rather than simply inhibiting their function. This mechanism of action offers the potential for a more profound and durable biological effect compared to traditional small-molecule inhibitors.[3]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and detailed protocols for its biological evaluation.

Core Concepts: PROTAC Technology and BETd-260's Mechanism of Action

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to the target protein (in this case, a BET protein), and the other binds to an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

BETd-260 is comprised of:

-

A high-affinity ligand for BET bromodomains (HJB97): This moiety ensures the specific recognition and binding of BETd-260 to BRD2, BRD3, and BRD4.

-

A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This component recruits the VHL E3 ligase machinery.

-

A chemical linker: This connects the two ligands and is optimized for the efficient formation of the ternary complex.

The trifluoroacetate salt form enhances the solubility and stability of the compound for research and preclinical development.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of BETd-260.

Caption: Mechanism of BETd-260 induced protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BETd-260.

| Parameter | Cell Line | Value | Reference |

| BRD4 Degradation (DC₅₀) | RS4;11 | 30 pM | [5] |

| Cell Growth Inhibition (IC₅₀) | RS4;11 | 51 pM | [1][2] |

| MOLM-13 | 2.2 nM | [2] | |

| MNNG/HOS (Osteosarcoma) | 1.8 nM | [6] | |

| Saos-2 (Osteosarcoma) | 1.1 nM | [6] |

Table 1: In Vitro Activity of BETd-260.

| Animal Model | Dosing Regimen | Outcome | Reference |

| RS4;11 Xenograft | 5 mg/kg, i.v., every other day for 3 weeks | >90% tumor regression | [7] |

| MNNG/HOS Xenograft | 5 mg/kg, i.v., three times a week for 3 weeks | ~94% tumor growth inhibition | [6][8] |

Table 2: In Vivo Efficacy of BETd-260.

Experimental Protocols

Synthesis of this compound

The synthesis of BETd-260 is a multi-step process involving the synthesis of the BET inhibitor HJB97, the VHL E3 ligase ligand, and a suitable linker, followed by their conjugation. The detailed synthesis is described in the primary literature, specifically in the work by Zhou et al. (2018) in the Journal of Medicinal Chemistry.[3][1][7]

Characterization Data:

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra are provided in the supporting information of the original publication by Zhou et al. to confirm the chemical structure of the final compound.[9]

-

UPLC-MS: Ultra-performance liquid chromatography-mass spectrometry data is also available in the supporting information to verify the purity and mass of BETd-260.[9]

In Vitro Assays

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Caption: Western Blotting workflow for BETd-260.

-

Cell Culture and Treatment: Plate cells (e.g., RS4;11, MNNG/HOS) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of BETd-260 or vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).[8][10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BETd-260 for 72 hours.[12]

-

Viability Assessment: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the drug concentration.[12]

-

Cell Treatment: Treat cells with BETd-260 at various concentrations for 24 hours.[13]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[13]

In Vivo Xenograft Studies

Caption: In Vivo Xenograft Workflow for BETd-260.

-

Animal Models: Use immunodeficient mice (e.g., BALB/c nude or SCID).[8]

-

Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., RS4;11, MNNG/HOS) into the flanks of the mice.[8]

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

-

Dosing: Administer BETd-260 intravenously at the specified dose and schedule (e.g., 5 mg/kg, three times a week).[8] The vehicle control typically consists of a formulation such as 5% DMSO, 10% Solutol HS 150, and 85% saline.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Pharmacodynamic Studies: For mechanism of action studies in vivo, a single dose of BETd-260 can be administered, and tumors harvested at different time points (e.g., 1, 4, 8, 24 hours) for Western blot or immunohistochemistry analysis.[8]

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of PROTAC technology. Its ability to induce potent and sustained degradation of BET proteins at picomolar concentrations in cancer cells and to drive tumor regression in preclinical models underscores its significance. This guide provides a foundational understanding and practical protocols for researchers to explore the full potential of this innovative molecule in their own investigations.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]

- 6. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. researchgate.net [researchgate.net]

- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

BETd-260: A Technical Guide to a Potent PROTAC BET Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BETd-260 (also known as ZBC260), a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. BET proteins (BRD2, BRD3, and BRD4) are critical epigenetic readers that regulate the transcription of key oncogenes, making them attractive targets in oncology. BETd-260 offers a therapeutic modality that eliminates these proteins rather than merely inhibiting them, presenting a powerful strategy to overcome challenges associated with traditional small-molecule inhibitors.

Core Concepts: PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.

BETd-260: Mechanism of Action

BETd-260 is a PROTAC that links a derivative of the BET inhibitor HJB97 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its mechanism involves the formation of a ternary complex between a BET protein (BRD2, BRD3, or BRD4), BETd-260, and the CRBN E3 ligase complex.[3][4] This proximity induces the polyubiquitination of the BET protein, targeting it for degradation by the proteasome.[5] This degradation event disrupts super-enhancer activity and downregulates the expression of critical oncogenes, most notably c-Myc, leading to potent anti-cancer effects.[6][7][8]

Caption: Mechanism of Action for BETd-260 PROTAC.

Quantitative Data

BETd-260 demonstrates exceptional potency in degrading BET proteins and inhibiting cancer cell growth across various cell lines.

Table 1: In Vitro Potency of BETd-260

| Cell Line | Cancer Type | Assay | Metric | Value | Reference(s) |

| RS4;11 | Acute Leukemia | BRD4 Degradation | DC50 | ~30 pM | [1][9][10] |

| RS4;11 | Acute Leukemia | Cell Growth | IC50 | 51 pM | [1][9][11][12] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Growth | IC50 | 2.2 nM | [1][9][11][12] |

| HepG2 | Hepatocellular Carcinoma | BET Degradation | Conc. | 10–100 nM (24h) | [6] |

| MNNG/HOS | Osteosarcoma | BRD3/4 Degradation | Conc. | 3 nM (24h) | [5][13] |

| Saos-2 | Osteosarcoma | BRD3/4 Degradation | Conc. | 3 nM (24h) | [5][13] |

| RS4;11 | Acute Leukemia | Apoptosis | Conc. | 3-10 nM | [1][10][11] |

| MOLM-13 | Acute Myeloid Leukemia | Apoptosis | Conc. | 3-10 nM | [1][10][11] |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | Conc. | 10 nM | [6] |

| BEL-7402 | Hepatocellular Carcinoma | Apoptosis | Conc. | 10 nM | [6] |

Table 2: In Vivo Efficacy of BETd-260

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |

| RS4;11 | Acute Leukemia | 5 mg/kg, i.v., 3x/week for 3 weeks | >90% tumor regression | [1][9][12][14] |

| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% tumor growth inhibition | [15] |

| HepG2 / BEL-7402 | Hepatocellular Carcinoma | N/A | Profoundly inhibited tumor growth | [6][16] |

| CT26 | Colorectal Cancer | 2 mg/kg, i.v., 2x/week (with anti-PD-1) | Potent tumor suppression | [17] |

Signaling Pathways Affected by BETd-260

The degradation of BET proteins by BETd-260 initiates a cascade of downstream events that culminate in apoptosis and cell growth inhibition. The primary mechanism involves the transcriptional repression of the oncogene c-Myc and the modulation of apoptosis-related genes in the Bcl-2 family.

Caption: Downstream signaling effects of BETd-260.

By suppressing anti-apoptotic proteins like Mcl-1 and Bcl-2 while upregulating pro-apoptotic proteins like Bad and Noxa, BETd-260 shifts the cellular balance in favor of apoptosis.[6][13] This leads to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and -3), resulting in programmed cell death.[5][6]

Experimental Protocols

Cell Viability Assay (WST-8/CCK-8 Method)

This protocol is used to determine the IC50 value of BETd-260.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–20,000 cells/well in 100 µL of culture medium and incubate overnight.[10][18]

-

Compound Preparation: Perform serial dilutions of BETd-260 in the appropriate culture medium.

-

Treatment: Add 100 µL of the diluted BETd-260 solution to the corresponding wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours to 4 days at 37°C in a 5% CO2 atmosphere.[10][19]

-

Assay: Add 10 µL of WST-8 or CCK-8 reagent to each well and incubate for 1-4 hours.[9][18]

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[9][18]

-

Analysis: Normalize the readings to the DMSO-treated control cells. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism software).[18]

Western Blotting for BET Protein Degradation

This protocol verifies the degradation of target proteins BRD2, BRD3, and BRD4.

Caption: Experimental workflow for Western Blotting.

-

Cell Treatment: Plate cells and treat with various concentrations of BETd-260 (e.g., 10-100 nM) or for a time course (e.g., 1, 4, 12, 24 hours).[6]

-

Lysis: Harvest and lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[20]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., Actin or Tubulin).[5][6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[6]

In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of BETd-260 in a mouse model.

-

Animal Model: Use immunocompromised mice (e.g., SCID or BALB/c nude mice).[12][14]

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 RS4;11 cells) suspended in Matrigel into the flank of each mouse.[14][18]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[14][18]

-

Randomization: Randomly assign mice to a vehicle control group and a BETd-260 treatment group.

-

Treatment: Administer BETd-260 intravenously (i.v.) at a specified dose and schedule (e.g., 5 mg/kg, 3 times per week for 3 weeks).[1]

-

Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.[14][18]

-

Pharmacodynamic Analysis (Optional): At specified time points after a single dose, sacrifice a subset of mice and harvest tumor tissue to analyze protein levels (BRD4, c-Myc, cleaved caspase-3) by Western blot or immunohistochemistry.[6][14]

-

Endpoint: At the end of the study, sacrifice all mice and excise tumors for final weight and volume measurements and further analysis.

References

- 1. BETd-260|CAS 2093388-62-4| BET degrader [dcchemicals.com]

- 2. BETd-260 | CAS: 2093388-62-4 | AxisPharm [axispharm.com]

- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BETd-260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. file.glpbio.com [file.glpbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. immunoreagents.com [immunoreagents.com]

An In-depth Technical Guide to the Downstream Targets of BETd-260

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the downstream molecular targets and pathways affected by BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.

Introduction: BETd-260 as a BET Protein Degrader

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers".[1][2] They recognize and bind to acetylated lysine residues on histone tails, playing a key role in the regulation of gene transcription.[2] Due to their function in controlling the expression of critical oncogenes like c-Myc, BET proteins have emerged as significant therapeutic targets in oncology.[3][4][5]

BETd-260 (also known as ZBC260) is a heterobifunctional small-molecule degrader developed based on the PROTAC concept.[2] It functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase (specifically Cereblon), thereby inducing the ubiquitination and subsequent proteasomal degradation of the target BET protein.[6] This degradation-based mechanism offers superior potency and a more sustained duration of action compared to traditional small-molecule inhibitors that only block the bromodomain.[7][8]

Primary Downstream Effect: Degradation of BET Proteins

The primary and most immediate downstream effect of BETd-260 is the rapid and robust degradation of its target proteins: BRD2, BRD3, and BRD4.[2][9]

-

Efficacy in Cell Lines : In RS4;11 leukemia cells, BETd-260 induces the degradation of BRD2, BRD3, and BRD4 at picomolar concentrations (30–100 pM).[1][2] In hepatocellular carcinoma (HCC) cell lines such as HepG2, treatment with 10–100 nmol/L of BETd-260 for 24 hours resulted in the near-complete elimination of all three BET proteins.[9] Similarly, potent degradation has been observed in osteosarcoma and triple-negative breast cancer (TNBC) cell lines.[7][10]

-

Kinetics : The degradation is rapid. In HepG2 cells, a significant reduction in BET protein levels was observed after just 1 hour of treatment, with complete elimination by 12 hours.[9] In MNNG/HOS osteosarcoma cells, maximum degradation was achieved within 1 hour and was sustained for up to 24 hours.[11]

-

In Vivo Activity : In mouse xenograft models of HCC and osteosarcoma, a single intravenous dose of BETd-260 (5 mg/kg) significantly suppressed the expression of BRD2, BRD3, and BRD4 in tumor tissues within 24 hours.[9][12][13]

Key Downstream Signaling Pathways

By depleting the cellular pool of BET proteins, BETd-260 disrupts the transcriptional programs they regulate. This leads to significant changes in key signaling pathways controlling cell proliferation, survival, and inflammation.

MYC Oncogene Suppression

A critical downstream target of BET protein activity is the MYC oncogene, a master regulator of cell proliferation and metabolism.[4] BRD4, in particular, is known to occupy the super-enhancers that drive MYC transcription.[7]

-

Effect of BETd-260 : By degrading BRD4, BETd-260 effectively evicts it from the MYC locus, leading to a potent and sustained downregulation of MYC expression at both the mRNA and protein levels.[8][9] This effect has been consistently observed across various cancer types, including HCC, leukemia, and TNBC.[1][7][9] In some lung cancer cell lines, BETd-260 decreased c-Myc levels, whereas traditional BET inhibitors paradoxically elevated them, highlighting the distinct mechanism of degradation.[8]

Modulation of Apoptosis Pathways

A major consequence of BET protein degradation by BETd-260 is the robust induction of apoptosis.[6][9] This is achieved through the reciprocal modulation of pro- and anti-apoptotic genes, primarily members of the Bcl-2 family.[1][9]

-

Downregulation of Anti-Apoptotic Proteins : BETd-260 treatment suppresses the expression of key survival proteins, including Mcl-1, Bcl-2, Bcl-xL, and the X-linked inhibitor of apoptosis (XIAP).[1][9][10]

-

Upregulation of Pro-Apoptotic Proteins : Concurrently, BETd-260 increases the expression of pro-apoptotic BH3-only proteins such as Bad and Noxa.[9][10]

-

Activation of Intrinsic Apoptosis : This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane integrity, leading to the activation of the intrinsic (or mitochondrial) apoptosis pathway.[9][14] This is evidenced by the robust cleavage and activation of caspase-3 and its substrate, PARP (Poly ADP-ribose polymerase).[1][13]

Disruption of Inflammatory Signaling

Recent studies, particularly in TNBC, have revealed that BETd-260 can suppress cancer stemness by disrupting key inflammatory signaling pathways.[7]

-

JAK/STAT Pathway : In cancer stem cell-like populations, BETd-260 was found to preferentially downregulate the JAK/STAT signaling pathway.[7] This included changes in genes encoding proteins both upstream and downstream of STAT proteins.

-

Cytokine Regulation : The treatment led to the differential downregulation of key inflammatory genes, such as CSF3 and CCL5, in cancer stem cells.[7] This modulation of inflammatory signaling represents a promising mechanism for targeting therapy-resistant cell populations.

Quantitative Data Summary

The potency and effects of BETd-260 have been quantified across numerous studies. The tables below summarize key data points.

Table 1: Cellular Potency of BETd-260 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Potency Value | Citation(s) |

| RS4;11 | Acute Leukemia | IC50 | 51 pM | [1][2] |

| MOLM-13 | Acute Myeloid Leukemia | IC50 | 2.2 nM | [1][6] |

| HepG2 | Hepatocellular Carcinoma | IC50 | ~10 nM (viability) | [9] |

| BEL-7402 | Hepatocellular Carcinoma | IC50 | ~10 nM (viability) | [9] |

| MNNG/HOS | Osteosarcoma | EC50 | 1.8 nM | [10] |

| Saos-2 | Osteosarcoma | EC50 | 1.1 nM | [10] |

| SUM149 | Triple-Negative Breast Cancer | IC50 | 1.56 nM | [7] |

| H157 | Non-Small Cell Lung Cancer | IC50 | < 100 nM | [8] |

Table 2: Summary of Key Downstream Protein Modulation by BETd-260

| Protein Target | Function | Effect of BETd-260 | Cancer Models | Citation(s) |

| BRD2, BRD3, BRD4 | Epigenetic Readers | Degradation | Pan-cancer | [2][7][9][10] |

| c-Myc | Transcription Factor | Downregulation | HCC, Leukemia, TNBC, Lung | [1][7][8][9] |

| Mcl-1 | Anti-apoptotic | Downregulation | HCC, Osteosarcoma | [9][10] |

| Bcl-2 | Anti-apoptotic | Downregulation | HCC | [1][9] |

| Bcl-xL | Anti-apoptotic | Downregulation | Osteosarcoma | [10] |

| XIAP | Anti-apoptotic | Downregulation | HCC | [1][9] |

| Bad | Pro-apoptotic | Upregulation | HCC | [1][9] |

| Noxa | Pro-apoptotic | Upregulation | Osteosarcoma | [10] |

| Cleaved Caspase-3 | Apoptosis Effector | Upregulation | HCC, Osteosarcoma | [9][12] |

| Cleaved PARP | Apoptosis Marker | Upregulation | HCC, Osteosarcoma | [1][12] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the downstream effects of BETd-260, based on methodologies described in the cited literature.

Western Blot Analysis for Protein Levels

This protocol is used to determine the levels of BET proteins, c-Myc, and apoptosis-related proteins following treatment with BETd-260.

-

Cell Culture and Lysis : Plate cells (e.g., HepG2, RS4;11) and allow them to adhere overnight. Treat cells with desired concentrations of BETd-260 (e.g., 1-100 nM) or vehicle control (DMSO) for specified time points (e.g., 1, 4, 12, 24 hours).

-

Protein Extraction : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE : Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-cleaved-caspase-3, anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Actin or Tubulin is used as a loading control.[9][11][15]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA expression levels of downstream target genes.

-

Cell Treatment and RNA Extraction : Treat cells as described for Western Blotting. Harvest cells and extract total RNA using an RNA isolation kit (e.g., RNeasy) according to the manufacturer's instructions.

-

RNA Quantification and Quality Check : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers (e.g., for MYC, MCL1, BAD, GAPDH).

-

Thermocycling : Perform the reaction on a real-time PCR system. A typical protocol includes an initial denaturation (e.g., 95°C for 2 min), followed by 35-40 cycles of denaturation (95°C for 10s), annealing (56-60°C for 20s), and extension (72°C for 20s).[9]

-

Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells.

-

Cell Treatment : Treat cells with BETd-260 or vehicle for the desired time (e.g., 48 hours).

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis : Differentiate cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells The total percentage of apoptotic cells (early + late) is calculated.[9]

-

Conclusion

BETd-260 is a highly potent and efficacious BET protein degrader that exerts its anticancer activity through a cascade of downstream effects initiated by the degradation of BRD2, BRD3, and BRD4. Its primary downstream mechanisms include the transcriptional suppression of the master oncogene c-Myc and a profound shift in the balance of Bcl-2 family proteins, leading to the robust induction of intrinsic apoptosis. Furthermore, emerging evidence points to its ability to modulate inflammatory signaling pathways, which may be key to overcoming therapy resistance. The data gathered from numerous preclinical models underscore the therapeutic potential of targeting BET proteins for degradation, and BETd-260 stands as a benchmark compound for this therapeutic strategy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitor - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: The Impact of BETd-260 on c-Myc Oncogene Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Myc oncogene is a critical driver of tumorigenesis in a majority of human cancers, yet its direct pharmacological inhibition has proven challenging. An effective strategy to counteract its oncogenic function is to target the upstream regulatory mechanisms that control its expression. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate MYC gene transcription. This technical guide provides an in-depth overview of BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins, and its subsequent effect on c-Myc expression. We detail the underlying mechanism of action, present quantitative data from preclinical studies, outline key experimental protocols, and provide visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: BETd-260-Induced c-Myc Suppression

BETd-260 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. It consists of a ligand that binds to BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits an E3 ubiquitin ligase, connected via a chemical linker.[1][2] This proximity induces the polyubiquitination of the BET proteins, marking them for degradation by the proteasome.[2]

BRD4 is a critical transcriptional co-activator that binds to acetylated histones at super-enhancers and promoter regions of key oncogenes, including MYC.[3][4][5] By recruiting transcriptional machinery like the positive transcription elongation factor complex b (P-TEFb), BRD4 facilitates robust MYC transcription.[4][5]

The degradation of BRD4 by BETd-260 leads to the eviction of this essential co-activator from the MYC gene locus. This disrupts the transcriptional apparatus, resulting in a rapid and potent suppression of MYC mRNA and subsequent downregulation of c-Myc protein levels.[3][4][6] This mechanism effectively silences a master regulator of cancer cell proliferation, metabolism, and survival.

Quantitative Data Summary

BETd-260 demonstrates high potency in degrading BET proteins and inhibiting the growth of cancer cells across various models. This effect is strongly correlated with the downregulation of c-Myc.

Table 1: In Vitro Potency of BETd-260 in Leukemia Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| RS4;11 | Acute Leukemia | BRD4 Degradation | 30 pM (at 24h) | [1] |

| BRD2/3/4 Degradation | 30-100 pM | [7] | ||

| IC₅₀ (Cell Growth) | 51 pM | [1][7] | ||

| MOLM-13 | Acute Leukemia | IC₅₀ (Cell Growth) | 2.2 nM | [1][7] |

Table 2: Effect of BETd-260 on BET and c-Myc Proteins in Solid Tumors

| Cell Lines | Cancer Type | Treatment | Effect | Reference |

| HepG2, Bel-7402, SK-HEP-1, SMMC-7721 | Hepatocellular Carcinoma (HCC) | 100 nM for 24h | Complete degradation of BET proteins | [8] |

| HuH-7, MHCC97H | Hepatocellular Carcinoma (HCC) | 100 nM for 24h | Reduction of BET proteins to very low levels | [8] |

| 5 out of 6 HCC Cell Lines | Hepatocellular Carcinoma (HCC) | Not specified | Distinctly reduced level of c-Myc protein | [8][9] |

| TNBC Cell Lines | Triple-Negative Breast Cancer | Concentration-dependent | Reduction of BRD2, BRD3, BRD4, and Myc proteins | [3] |

Experimental Protocols

The following are generalized protocols for assessing the effect of BETd-260 on c-Myc expression, based on methodologies cited in the literature.[8][9]

Western Blotting for c-Myc Protein Levels

This protocol is for detecting changes in c-Myc protein expression following treatment with BETd-260.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HepG2, RS4;11) at a density of 1-2 x 10⁶ cells per well in a 6-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of BETd-260 (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 12, or 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc (diluted according to manufacturer's recommendation) overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) under the same conditions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize c-Myc band intensity to the corresponding loading control.

-

RT-qPCR for MYC mRNA Levels

This protocol measures changes in MYC gene transcription.

-

Cell Culture and Treatment:

-

Follow the same procedure as Step 1 in the Western Blotting protocol.

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Isolate total RNA using an RNA extraction kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA template, SYBR Green Master Mix, and specific forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Visualized Workflows

General Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the effect of BETd-260 on c-Myc expression in cancer cell lines.

Summary and Conclusion

BETd-260 is a highly potent BET protein degrader that effectively downregulates the expression of the c-Myc oncoprotein. By inducing the proteasomal degradation of BRD4, BETd-260 disrupts the transcriptional regulation of the MYC gene, leading to potent anti-proliferative and pro-apoptotic effects in various cancer models, including acute leukemia, hepatocellular carcinoma, and triple-negative breast cancer.[3][7][8] In vivo studies have confirmed its efficacy, demonstrating significant tumor regression in xenograft models with concurrent downregulation of c-Myc protein in tumor tissues.[7][10] The data strongly support the continued investigation of BETd-260 as a therapeutic strategy for treating MYC-dependent malignancies.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Apoptosis Induction by BETd-260 Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-260 trifluoroacetate is a novel, potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered attractive therapeutic targets in oncology.[1] By co-opting the cell's natural ubiquitin-proteasome system, BETd-260 effectively targets BET proteins for degradation, leading to the suppression of key oncogenes such as c-Myc and ultimately inducing apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols associated with BETd-260-induced apoptosis.

Data Presentation: Efficacy of BETd-260

The following tables summarize the quantitative data on the pro-apoptotic and anti-proliferative effects of BETd-260 in various cancer cell lines.

Table 1: Inhibition of Cell Viability by BETd-260

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| MNNG/HOS | Osteosarcoma | 1.8 | [4][5] |

| Saos-2 | Osteosarcoma | 1.1 | [4][5] |

| RS4;11 | Leukemia | 0.051 | [1][3] |

| MOLM-13 | Leukemia | 2.2 | [1][3] |

Table 2: Induction of Apoptosis by BETd-260 in Osteosarcoma Cell Lines (24-hour treatment)

| Cell Line | Concentration (nM) | Apoptotic Cells (%) | Reference |

| MNNG/HOS | 3 | 43 | [6] |

| 10 | 62 | [6] | |

| 30 | 84 | [6] | |

| Saos-2 | 3 | 25 | [6] |

| 10 | 57 | [6] | |

| 30 | 75 | [6] |

Signaling Pathway of BETd-260-Induced Apoptosis

BETd-260 induces apoptosis primarily through the intrinsic mitochondrial pathway. This is initiated by the degradation of BET proteins, which leads to a downstream cascade of events culminating in programmed cell death.

Caption: Signaling pathway of BETd-260-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic effects of BETd-260.

Caption: Experimental workflow for apoptosis studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is used to assess the effect of BETd-260 on cell proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of BETd-260 in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for the quantitative analysis of apoptotic cells following treatment with BETd-260.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BETd-260 for the desired time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptotic proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-xL, anti-Noxa, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with BETd-260 as described previously.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to BRD4 Degradation by BETd-260: Mechanism, Efficacy, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a primary focus on BRD4. BET proteins, particularly BRD4, are crucial epigenetic "readers" that regulate gene transcription and are considered significant therapeutic targets in oncology and other diseases.[1][2] BETd-260 represents a novel therapeutic strategy that induces the selective elimination of these proteins, leading to profound anti-cancer effects.[2][3]

Core Mechanism of Action: PROTAC-Mediated Degradation

BETd-260 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to achieve protein degradation.[4] It is composed of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This dual binding forms a ternary complex between the target protein (BRD4), BETd-260, and the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for destruction by the 26S proteasome. This catalytic process allows a single molecule of BETd-260 to induce the degradation of multiple BRD4 proteins.

Quantitative Data Summary

BETd-260 has demonstrated exceptional potency across various cancer cell lines, inducing BET protein degradation and inhibiting cell growth at picomolar to low nanomolar concentrations.

Table 1: In Vitro Degradation and Potency of BETd-260

| Cell Line | Cancer Type | Target | Metric | Value | Citation |

| RS4;11 | Leukemia | BRD4 Degradation | Concentration | As low as 30 pM | [2][5] |

| RS4;11 | Leukemia | BRD2/3/4 Degradation | Concentration | 30-100 pM | [1][5] |

| RS4;11 | Leukemia | Cell Growth Inhibition | IC50 | 51 pM | [2][5] |

| MOLM-13 | Leukemia | Cell Growth Inhibition | IC50 | 2.2 nM | [5][7] |

| MNNG/HOS | Osteosarcoma | BRD3/4 Degradation | Concentration | 3 nM (24h) | [8][9] |

| Saos-2 | Osteosarcoma | BRD3/4 Degradation | Concentration | 3 nM (24h) | [8][9] |

| HepG2 | Hepatocellular Carcinoma | BRD2/3/4 Degradation | Concentration | 10-100 nM (24h) | [3] |

| BEL-7402 | Hepatocellular Carcinoma | Apoptosis Induction | Concentration | 10 nM | [3] |

| RS4;11 | Leukemia | Apoptosis Induction | Concentration | 3-10 nM | [5][7] |

| MOLM-13 | Leukemia | Apoptosis Induction | Concentration | 3-10 nM | [5][7] |

Table 2: In Vivo Efficacy of BETd-260 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Citation |

| RS4;11 | Leukemia | 5 mg/kg, i.v., 3x/week for 3 weeks | >90% tumor regression | [2][5][10] |

| RS4;11 | Leukemia | 5 mg/kg, i.v., single dose | BRD2/3/4 degradation for >24h | [2][5] |

| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% tumor growth inhibition | [11] |

| HepG2 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Significant BRD2/3/4 suppression at 24h | [3] |

| BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Significant BRD2/3/4 suppression at 24h | [3] |

Downstream Signaling and Apoptotic Induction

The degradation of BRD4 by BETd-260 leads to the transcriptional repression of key oncogenes, most notably c-Myc.[1][3][5] This is a critical downstream event, as c-Myc drives cellular proliferation. The reduction of BRD4 also alters the expression of apoptosis-related genes, initiating the intrinsic apoptotic pathway. Specifically, BETd-260 suppresses anti-apoptotic proteins like Mcl-1, Bcl-2, and XIAP, while upregulating pro-apoptotic proteins such as Bad.[3][5] This shift disrupts mitochondrial membrane integrity, leading to the activation of caspase-3 and cleavage of PARP, culminating in programmed cell death.[2][3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to BETd-260.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of BET proteins following treatment with BETd-260.

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, RS4;11, MNNG/HOS) and allow them to adhere. Treat with desired concentrations of BETd-260 (e.g., 3 nM to 100 nM) or vehicle control (DMSO) for specified time points (e.g., 1, 3, 6, 12, 24 hours).[3][4][8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-cleaved PARP, and anti-cleaved Caspase-3.[2][3] Use an antibody for a housekeeping protein (e.g., Actin, Tubulin, GAPDH) as a loading control.[2][4]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

This assay measures the effect of BETd-260 on cell proliferation and viability.

-

Cell Seeding: Seed cells in 96-well plates at a density of 10,000–20,000 cells/well in 100 µL of culture medium.[5][6][7]

-

Drug Treatment: Prepare serial dilutions of BETd-260. Add 100 µL of the diluted compound to the appropriate wells.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.[5][6][7]

-

Measurement: Add a viability reagent such as WST-8 or CCK-8 to each well and incubate for at least 1 hour.[5][7] Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize readings to the DMSO-treated control cells and calculate IC50 values using nonlinear regression analysis software.[7]

In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of BETd-260 in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., SCID or BALB/c nude mice).[2][11]

-

Tumor Implantation: Subcutaneously inject 5 × 10^6 cells (e.g., RS4;11) mixed with Matrigel into the dorsal side of the mice.[2][7]

-

Treatment Initiation: Allow tumors to grow to a volume of approximately 100-160 mm³. Randomly assign mice to treatment (BETd-260) and vehicle control groups.[2][7][11]

-

Drug Administration: Administer BETd-260 intravenously (i.v.) at a specified dose (e.g., 5 mg/kg) and schedule (e.g., three times per week for three weeks).[5][6]

-

Monitoring: Measure tumor sizes with electronic calipers and monitor animal body weight 2-3 times per week.[2][7] Observe animals daily for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, sacrifice the animals and harvest tumors for pharmacodynamic analysis (e.g., Western Blot or Immunohistochemistry) to confirm target engagement and downstream effects in the tumor tissue.[2][3]

Immunohistochemistry (IHC)

IHC is used to visualize protein expression within the tumor tissue context.

-

Tissue Preparation: Harvest xenograft tumors and fix them in formalin, then embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the tumor tissue and mount them on slides.

-

Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval. Block endogenous peroxidase activity and non-specific binding.

-

Antibody Incubation: Incubate slides with primary antibodies against proteins of interest (e.g., BRD4, cleaved PARP, Ki-67) overnight.[3][11]

-

Detection: Apply a secondary antibody followed by a detection reagent (e.g., DAB) and counterstain with hematoxylin.

-

Imaging and Analysis: Dehydrate and mount the slides. Capture images using a microscope and analyze the staining intensity and distribution.

Conclusion

BETd-260 is a highly potent and efficacious PROTAC degrader of BET proteins.[2] Its ability to induce rapid and sustained degradation of BRD2, BRD3, and BRD4 at picomolar concentrations translates to robust anti-proliferative and pro-apoptotic activity in a range of cancer models, including leukemia, hepatocellular carcinoma, and osteosarcoma.[3][5][8] In vivo studies have confirmed its ability to cause significant tumor regression with minimal toxicity.[2][5] The detailed mechanism and methodologies provided in this guide offer a comprehensive resource for researchers aiming to investigate and utilize this promising therapeutic agent. The continued exploration of BETd-260 is warranted for its potential as a novel therapy for human cancers.[2]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BETd-260|CAS 2093388-62-4| BET degrader [dcchemicals.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to BETd-260 in Acute Leukemia Research

This technical guide provides a comprehensive overview of the PROTAC BET degrader, BETd-260 (also known as ZBC260), and its role in acute leukemia research. It details its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Introduction: Targeting BET Proteins in Acute Leukemia

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers".[1] They recognize acetylated lysine residues on histones and other proteins, playing a key role in regulating gene transcription.[2][3] In many hematological malignancies, including acute myeloid leukemia (AML), BET proteins, particularly BRD4, are essential for maintaining the expression of oncogenes like c-Myc.[3][4]

While small-molecule inhibitors of BET proteins have shown some clinical activity, their efficacy can be limited.[2] A newer strategy involves targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). BETd-260 is a potent PROTAC that links a BET inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BET proteins.[5][6] This approach of eliminating the target protein rather than just inhibiting it can lead to a more profound and durable biological response, including robust apoptosis, which is often not observed with BET inhibitors that tend to be cytostatic.

Quantitative Data Summary

The preclinical efficacy of BETd-260 has been demonstrated across various acute leukemia models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of BETd-260 in Acute Leukemia Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

| RS4;11 | Cell Growth Inhibition | IC50 | 51 pM | [1] |

| RS4;11 | BET Protein Degradation | Effective Concentration | 30–100 pM | [1][7] |

| RS4;11 | Apoptosis Induction | Effective Concentration | 3-10 nM | [1][5] |

| MOLM-13 | Cell Growth Inhibition | IC50 | 2.2 nM | [1][5][8] |

| MOLM-13 | Apoptosis Induction | Effective Concentration | 3-10 nM | [1][5] |

| Panel of 10 Acute Leukemia Lines | Cell Growth Inhibition | IC50 Range | 20 pM to 1 nM | [7] |

Table 2: Ex Vivo Efficacy of BETd-260 in Patient-Derived AML Samples

| Sample Type | Number of Samples | Parameter | Value | Reference |

| Primary AML Samples | 102 | Median IC50 | 120 pM | [4] |

| Patient Peripheral Blasts | 10 | BET Degradation | 0.3 nM (within 5h) | [7] |

| Patient Peripheral Blasts | 10 | Apoptosis Induction | 1 to 10 nM (within 24h) | [7] |

Table 3: In Vivo Efficacy of BETd-260 in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| RS4;11 | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression | [1][5][8] |

| RS4;11 | Single 5 mg/kg, i.v. dose | BET protein degradation for >24h | [1][5] |

| MNNG/HOS (Osteosarcoma) | Single 5 mg/kg, i.v. dose | BET protein degradation starting at 1h, lasting >24h | [9] |

Mechanism of Action and Signaling Pathways

BETd-260 functions as a PROTAC, inducing the degradation of BRD2, BRD3, and BRD4.[1] It forms a ternary complex between the target BET protein and the Cereblon E3 ubiquitin ligase, leading to polyubiquitination of the BET protein and its subsequent degradation by the proteasome.

Caption: Mechanism of BETd-260-mediated protein degradation.

The degradation of BET proteins disrupts super-enhancers, which are critical for the expression of key oncogenes in leukemia.[10] This leads to several downstream effects:

-

Downregulation of c-Myc: A primary consequence of BET protein degradation is the potent suppression of the c-Myc oncogene, a key driver of proliferation in many leukemias.[1][2][5]

-

Induction of Apoptosis: BETd-260 robustly induces apoptosis.[7] This is achieved by reciprocally modulating the expression of apoptotic genes, including the suppression of anti-apoptotic proteins like Mcl-1, Bcl-2, and XIAP, and the upregulation of pro-apoptotic proteins like Bad.[1][5] This leads to the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.[1][5]

-

Inhibition of Pro-survival Signaling: BET inhibitors and degraders have been shown to downregulate inflammatory and pro-survival pathways, such as the JAK/STAT pathway.[10][11]

Caption: Key signaling pathways affected by BETd-260.

Experimental Protocols

This section details the methodologies for key experiments used to characterize BETd-260.

A. Cell Viability and Growth Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BETd-260.

-

Methodology:

-

Leukemia cells (e.g., RS4;11, MOLM-13) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of BETd-260 or DMSO as a vehicle control.

-

Plates are incubated for a specified period (e.g., 4 days).[7]

-

Cell growth or viability is assessed using a lactate dehydrogenase-based WST-8 assay.[8] The WST-8 reagent is added to each well, incubated for at least 1 hour, and absorbance is measured at 450 nm using a microplate reader.[8]

-

Readings are normalized to the DMSO-treated control cells.

-

IC50 values are calculated by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).[8]

-

B. Western Blot for Protein Degradation and Apoptosis

-

Objective: To confirm the degradation of BET proteins and assess markers of apoptosis.

-

Methodology:

-

Cells are treated with BETd-260 at various concentrations and for different time points.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, c-Myc, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., Tubulin or GAPDH).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

C. In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of BETd-260 in a living organism.

-

Methodology:

-

Tumor Implantation: 5 x 10^6 RS4;11 cells are mixed with 50% Matrigel and injected subcutaneously into the dorsal side of severe combined immunodeficient (SCID) mice.[8]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. BETd-260 is administered intravenously (i.v.) at a specified dose and schedule (e.g., 5 mg/kg, every other day, three times a week).[5][8]

-

Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. Tumor regression is calculated based on volume changes.

-

Pharmacodynamic Assessment: For mechanism studies, mice receive a single dose of BETd-260. At various time points post-dose (e.g., 1h, 4h, 8h, 24h), tumors are harvested.[9] Tumor lysates are then analyzed by Western blot or immunohistochemistry (IHC) for BET protein levels, c-Myc, and apoptosis markers like cleaved PARP-1.[5][9]

-

Caption: General experimental workflow for BETd-260 evaluation.

Potential Mechanisms of Resistance

As with other targeted therapies, resistance to BET degraders is a potential challenge. Preclinical studies using CRISPR screens to identify genes essential for degrader-mediated activity have provided insights into resistance mechanisms.[6] The most prominent mechanism involves the loss or mutation of essential components of the E3 ubiquitin ligase complex recruited by the PROTAC.[6] For BETd-260, which utilizes Cereblon, resistance could emerge from: